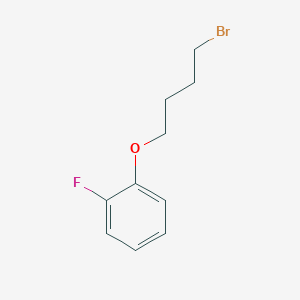
1-(4-Bromobutoxy)-2-fluorobenzene
Vue d'ensemble
Description
1-(4-Bromobutoxy)-2-fluorobenzene is a chemical compound with the linear formula C10H12BrFO . It has a molecular weight of 247.109 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture . Another example is the synthesis of 1,4-Bis(4-bromobutoxy)benzene, which involves a mixture of resorcinol and potassium carbonate in acetone, followed by the addition of 1,4-Dibromobutane .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutoxy)-2-fluorobenzene can be represented by the linear formula C10H12BrFO . The exact mass and monoisotopic mass of the compound are 228.01498 g/mol .Physical And Chemical Properties Analysis
1-(4-Bromobutoxy)-2-fluorobenzene has a molecular weight of 247.109 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the area of Organic Synthesis .
Summary of the Application
“1-(4-Bromobutoxy)-2-fluorobenzene” can be used in the synthesis of various organic compounds. It plays a crucial role in the Wittig and Wittig–Horner Reactions and the synthesis of quinolin-2-ones and phenanthridin-6-ones .
Methods of Application or Experimental Procedures
In the Wittig and Wittig–Horner reactions, this compound can be used as a reagent. The reaction involves the chemical reaction between an aldehyde or ketone with a so-called Wittig reagent, for instance, phosphonium ylide . In the synthesis of quinolin-2-ones and phenanthridin-6-ones, it can be used in the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .
Results or Outcomes Obtained
The Wittig and Wittig–Horner reactions using this compound usually have high yields and offer excellent stereoselectivity . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-bromobutoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQVYXKBBLCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428288 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-fluorobenzene | |
CAS RN |
106558-68-3 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



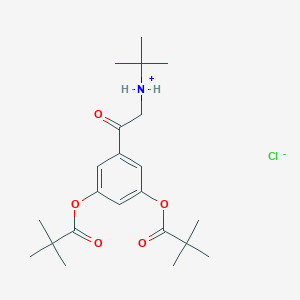
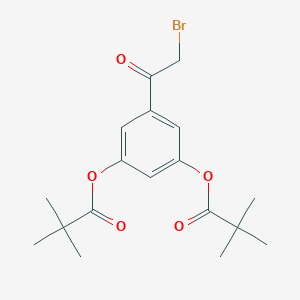
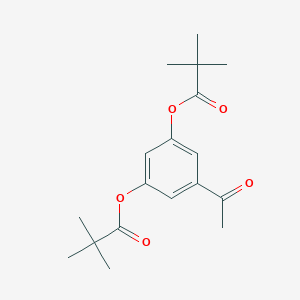
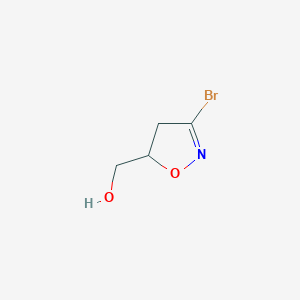
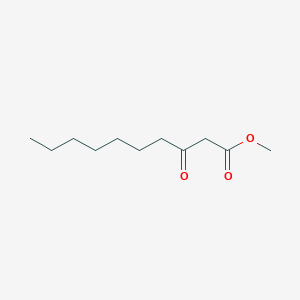


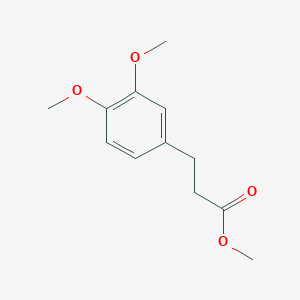


![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)


